Stampidine

Descripción general

Descripción

Stampidine es un inhibidor experimental de la transcriptasa inversa de nucleósidos con actividad anti-VIH. Es un derivado de la estavudina, diseñado para evitar la dependencia del paso limitante de la velocidad de fosforilación de la estavudina a monofosfato de estavudina . Este compuesto ha mostrado resultados prometedores en estudios preclínicos, exhibiendo una potente actividad antirretroviral contra diversas cepas del VIH, incluidas las resistentes a otros inhibidores de la transcriptasa inversa de nucleósidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Stampidine se sintetiza a través de un proceso de múltiples pasos que involucra la fosforilación de estavudina. Los pasos clave incluyen:

Fosforilación: La estavudina se fosforila utilizando un agente fosforilante como el oxicloruro de fósforo.

Sustitución: El intermedio fosforilado se somete a sustitución con un grupo bromofenilo para formar el producto final.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica como las reacciones de fosforilación y sustitución en condiciones controladas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Stampidine se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Stampidine, also known as STAMP, is an aryl phosphate derivative of stavudine that has shown potential in various scientific research applications. It has been investigated for its antiretroviral activity and chemopreventive effects .

Scientific Research Applications

Antiretroviral Activity: this compound has demonstrated potent antiretroviral activity against HIV-1 isolates, including those resistant to nucleoside analog reverse transcriptase inhibitors . In vitro studies have shown that this compound inhibits clinical HIV-1 isolates of non-B envelope subtype at subnanomolar to low-nanomolar concentrations . It is substantially more potent than stavudine in inhibiting HIV-1 replication in thymidine kinase-deficient T cells . Additionally, research suggests this compound can potentially abrogate all steps in the life cycle of the HIV virus .

Chemopreventive Efficacy: this compound has been explored for its chemopreventive effects, particularly in breast cancer. Studies using a DMBA-induced murine breast cancer model have shown that this compound reduces the number and size of mammary tumors . It has been found to be as effective as paclitaxel, a standard anti-breast cancer drug, in reducing tumor incidence and improving tumor-free survival . The combination of this compound and paclitaxel exhibited greater chemopreventive activity than either drug alone . Tumors from mice treated with this compound showed a more pro-apoptotic protein expression profile, suggesting that this compound may prevent the development of aggressive breast cancers .

Additional characteristics: this compound is stable under acidic conditions and has a lipophilic nature, allowing it to enter target cells efficiently .

Case Studies

Murine Breast Cancer Model: In a study involving DMBA-challenged mice, this compound treatments resulted in a significant reduction in mammary tumors. Only 15 out of 20 mice in the this compound group developed tumors, compared to all 20 mice in the control group . The median time for tumor appearance was longer in the this compound group (18.5 weeks) compared to the control group (14 weeks) . Furthermore, 40% of DMBA-treated mice receiving this compound were alive without tumors by the end of week 15, and 25% remained alive tumor-free until the end of the experiment at week 25 .

Data Table

Mecanismo De Acción

Stampidine ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH. Se fosforila dentro de la célula huésped a su forma trifosfato activa, que compite con los nucleótidos naturales para su incorporación al ADN viral. Esto da como resultado la terminación de la cadena y la inhibición de la replicación viral . Además, this compound modula el transcriptoma del huésped, silenciando los genes necesarios para la replicación del VIH .

Comparación Con Compuestos Similares

Compuestos Similares

Estavudina: El compuesto principal de stampidine, también un inhibidor de la transcriptasa inversa de nucleósidos.

Zidovudina: Otro inhibidor de la transcriptasa inversa de nucleósidos con un mecanismo de acción similar.

Lamivudina: Un inhibidor de la transcriptasa inversa de nucleósidos utilizado en terapias combinadas para el VIH

Singularidad

This compound es único debido a su capacidad para evitar el paso de fosforilación limitante de la velocidad requerido por la estavudina, lo que lo hace más efectivo en células deficientes en timidina cinasa. También exhibe un espectro más amplio de actividad contra cepas de VIH resistentes a los fármacos en comparación con otros inhibidores de la transcriptasa inversa de nucleósidos .

Actividad Biológica

Stampidine, a novel aryl phosphate derivative of stavudine, has emerged as a promising compound in the fight against HIV and other viral infections. This article delves into its biological activity, exploring its efficacy against various strains of HIV, its pharmacokinetics, and its potential applications as a therapeutic agent.

Overview of this compound

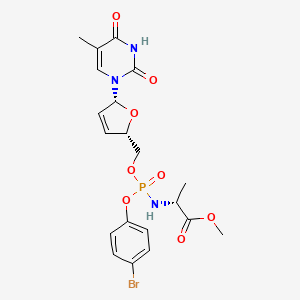

- Chemical Structure : this compound (stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)) is designed to enhance the bioavailability and efficacy of stavudine by improving its intracellular activation.

- Mechanism of Action : As a nucleoside reverse transcriptase inhibitor (NRTI), this compound inhibits viral replication by interfering with the reverse transcription process essential for HIV replication.

In Vitro Studies

This compound has demonstrated potent antiviral activity against a variety of HIV strains, particularly those resistant to standard treatments. Key findings from in vitro studies include:

- Efficacy Against Resistant Strains : In studies involving nine clinical HIV-1 isolates and twenty NRTI-resistant isolates, this compound exhibited IC50 values in the low nanomolar range (2.8 to 3.2 nM), significantly outperforming stavudine and other NRTIs in terms of potency .

- Broad Spectrum Activity : Beyond HIV-1, this compound also shows activity against HIV-2 and feline immunodeficiency virus (FIV), with similar low IC50 values .

In Vivo Studies

In vivo studies have further confirmed the effectiveness of this compound:

- Mouse Models : In experiments with Lassa virus-infected mice, those treated with this compound showed significantly improved survival rates compared to control groups. At a dosage of 50 mg/kg, 90% of treated mice survived beyond 21 days post-infection .

- FIV-Infected Cats : A four-week treatment regimen resulted in a greater than one-log reduction in viral load within two weeks, demonstrating its potential for chronic infections .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile indicates rapid metabolism to its active form, alaninyl-STV-monophosphate, within minutes of administration. Importantly:

- Toxicity Profile : Preclinical studies suggest that this compound has a favorable toxicity profile, showing no significant mucosal irritation or systemic absorption when delivered via thermoreversible ovules .

- Stability : The compound remains stable under acidic conditions, making it suitable for vaginal formulations aimed at preventing HIV transmission without adverse effects on sperm function .

Case Studies and Clinical Implications

Several case studies highlight the clinical potential of this compound:

- Microbicide Development : this compound is being developed as a nonspermicidal microbicide for vaginal use, with studies indicating no adverse effects on sperm motility or vaginal tissue integrity .

- Combination Therapies : Research suggests that combining this compound with other antiretroviral agents may enhance overall efficacy against resistant strains of HIV .

Propiedades

IUPAC Name |

methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16+,17-,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPABMVYNSQRPBD-AOJMVMDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@H](C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944332 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217178-62-6 | |

| Record name | Stampidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217178626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STAMPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHN9I3MQ1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.